

Technical Guide: Certificate of Analysis for N-6-Methyl-2-deoxyadenosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-6-Methyl-2-deoxyadenosine-d3

Cat. No.: B12370265

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This technical guide provides an in-depth overview of the quality control, analytical methodologies, and data interpretation associated with a typical Certificate of Analysis (CoA) for **N-6-Methyl-2-deoxyadenosine-d3**. This deuterated nucleoside analogue is a critical tool in biomedical research, primarily serving as an internal standard for the accurate quantification of N-6-Methyl-2-deoxyadenosine (6mA) in various biological samples using mass spectrometry.

Compound Overview

N-6-Methyl-2-deoxyadenosine-d3 is a stable isotope-labeled version of N-6-Methyl-2-deoxyadenosine, a modified DNA base. The presence of three deuterium atoms on the N-6-methyl group provides a distinct mass shift, making it an ideal internal standard for isotope dilution mass spectrometry techniques.[1] This allows for precise quantification of the endogenous, non-labeled 6mA by correcting for sample preparation variability and matrix effects.

Representative Certificate of Analysis Data

The following tables summarize the quantitative data typically presented in a Certificate of Analysis for **N-6-Methyl-2-deoxyadenosine-d3**. These values are representative and may vary between different manufacturing lots.

Table 1: General Properties and Identification



Parameter	Specification
Molecular Formula	C11H12D3N5O3
Molecular Weight	268.29 g/mol
CAS Number	1354782-02-7
Appearance	White to off-white solid

Table 2: Purity and Composition Analysis

Test	Method	Typical Specification
Purity (HPLC)	HPLC-UV	≥98%
Isotopic Purity	Mass Spectrometry	≥99% Deuterium Incorporation
Water Content	Karl Fischer Titration	≤1.0%

Table 3: Spectroscopic and Physical Data

Test	Method	Data
¹H-NMR	NMR Spectroscopy	Conforms to Structure
Mass Spectrum	ESI-MS	[M+H] ⁺ = 269.3
UV Absorbance	UV Spectroscopy	Conforms to Standard

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of product quality. The following sections describe the protocols for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment



HPLC is employed to determine the chemical purity of the compound by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 260 nm.
- Procedure: A solution of N-6-Methyl-2-deoxyadenosine-d3 is prepared in the mobile phase and injected into the HPLC system. The peak area of the main compound is compared to the total peak area of all components to calculate the purity.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.

- Instrumentation: A high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS).[2]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Analysis: The sample is infused or injected into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is measured. For isotopic purity, the relative intensities of the deuterated ([M+H]+) and non-deuterated ([M-d3+H]+) molecular ions are compared.
- Application: LC-MS/MS is a powerful technique for the sensitive detection and quantification
 of 6mA in biological samples, where N-6-Methyl-2-deoxyadenosine-d3 serves as an
 internal standard.[2][3][4]



Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

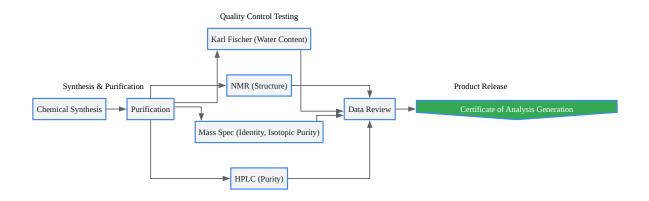
¹H-NMR spectroscopy is utilized to confirm the chemical structure of the molecule.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent.
- Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the proton signals are analyzed to ensure they are consistent with the expected structure of N-6-Methyl-2-deoxyadenosine-d3. The absence of a signal for the N-6-methyl protons confirms successful deuteration.

Visualization of Key Processes Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control and certification of a batch of **N-6-Methyl-2-deoxyadenosine-d3**.





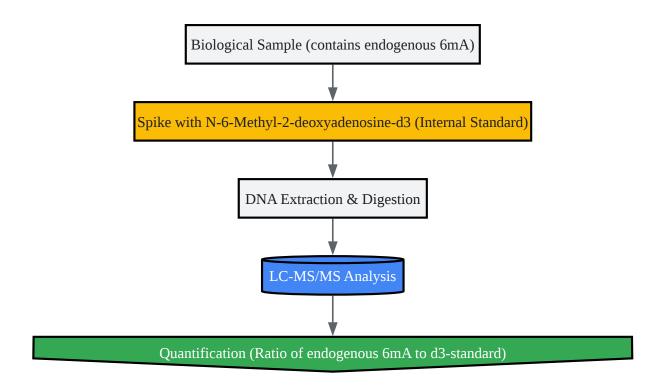
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Caption: Quality Control Workflow for N-6-Methyl-2-deoxyadenosine-d3.

Application in Isotope Dilution Mass Spectrometry

This diagram outlines the use of **N-6-Methyl-2-deoxyadenosine-d3** as an internal standard in a typical quantitative LC-MS/MS experiment.





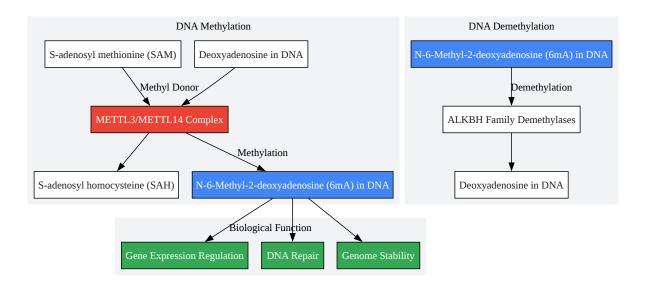
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Caption: Isotope Dilution Mass Spectrometry Workflow.

Signaling Pathway Context

N-6-methyladenosine in DNA is an emerging area of research in epigenetics. The diagram below shows a simplified conceptual relationship between DNA methylation, demethylation, and its potential downstream effects.





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Caption: Conceptual Pathway of 6mA DNA Modification and Function.

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- To cite this document: BenchChem. [Technical Guide: Certificate of Analysis for N-6-Methyl-2-deoxyadenosine-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370265#n-6-methyl-2-deoxyadenosine-d3-certificate-of-analysis]

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